1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate

Lipophilicity Drug Design Physicochemical Property

Procure 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate (CAS 1396765-75-5) to ensure target-engagement reproducibility. Its XLogP3-AA of 4.4 makes it ideal for high-lipophilicity CNS libraries. The 3,4-difluorobenzoate group defines the electronic surface, dipole moment, and hydrolytic stability—substitution with 2,6-difluoro or non-fluorinated analogs invalidates the structure-activity profile. As a blank-slate probe with no curated bioactivity data, it is suited for phenotypic screening and chemoproteomics. Essential for labs requiring a logP >4.0 with specific 3,4-difluoroaryl hydrophobic packing.

Molecular Formula C17H12F2N2O2S
Molecular Weight 346.35
CAS No. 1396765-75-5
Cat. No. B2828225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate
CAS1396765-75-5
Molecular FormulaC17H12F2N2O2S
Molecular Weight346.35
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2
InChIKeyJRWGWDFBMFFYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate: Core Structural Identity and Physicochemical Profile [1]


1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate (CAS 1396765-75-5) is a synthetic heterocyclic small molecule with the molecular formula C17H12F2N2O2S and a molecular weight of 346.4 g/mol . It features a benzothiazole core linked to an azetidine ring, which is esterified with a 3,4-difluorobenzoic acid moiety. Its computed partition coefficient (XLogP3-AA) is 4.4, indicating significant lipophilicity [1]. It is cataloged as a research chemical (PubChem CID 71796053), with its primary cited role being a building block or probe molecule, not an approved therapeutic.

Procurement Risk in the 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl Ester Series: The 3,4-Difluoro Substitution Pattern is Non-Interchangeable


In the class of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl esters, the specific aromatic substituent on the ester is not a generic placeholder. The 3,4-difluorobenzoate motif critically dictates the molecule's electronic surface, dipole moment, and metabolic liability compared to its positional isomer (2,6-difluorobenzoate) or non-fluorinated analogs [1]. A simple substitution to a 3-methanesulfonylbenzoate ester (CAS 1396858-82-4) will introduce a strong hydrogen bond acceptor and dramatically alter polarity, while replacement with a cyclopropanecarboxylate (CAS 1421531-15-8) eliminates the aromatic stacking potential [1]. Therefore, substituting any close analog within this series invalidates the intended structure-activity profile, making compound-specific procurement mandatory for research reproducibility. The lack of publicly available head-to-head bioactivity data for this specific molecule further amplifies substitution risk, as the consequences are uncharacterized rather than merely different.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate (CAS 1396765-75-5)


Lipophilicity-Driven Differentiation: XLogP3-AA of the 3,4-Difluorobenzoate Ester vs. Key Analogs

The computed lipophilicity (XLogP3-AA) of the target compound is 4.4, establishing it as the most lipophilic member among closely related 1-(1,3-benzothiazol-2-yl)azetidin-3-yl esters [1]. This is a critical differentiator for applications requiring passive membrane permeability or specific logP windows. The 3,4-difluorobenzoate substitution confers a markedly higher XLogP3-AA than the 3-methanesulfonylbenzoate analog (CAS 1396858-82-4, XLogP3-AA: 2.2) and a significant difference compared to the alcohol precursor (1-(1,3-benzothiazol-2-yl)azetidin-3-ol, CAS 1342777-72-3, XLogP3-AA: 2.1) [1] [2].

Lipophilicity Drug Design Physicochemical Property

Fluorine-Directed Electronic Differentiation: Dipole Moment and H-Bonding vs. Non-Fluorinated Analogs

The 3,4-difluorobenzoate moiety imparts a distinct electronic vector to the molecule. The two electronegative fluorine atoms at the 3- and 4-positions create an asymmetric electron-withdrawing pattern on the phenyl ring, which contrasts sharply with the symmetric 2,6-difluorobenzoate analog (CAS 1396625-58-3) or non-fluorinated esters like the indole-3-carboxylate (CAS not found for direct analog) [1]. This substitution pattern generates a unique dipole moment and alters the hydrogen bond acceptor capacity of the fluorine atoms, where the 3-fluoro group is a weaker H-bond acceptor (sum of van der Waals radius considerations) but both fluorines influence π-stacking interactions [1]. No quantitative H-bond or dipole data is publicly available for this compound, but the class-level inference of the 3,4- vs. 2,6-difluoro substitution as a molecular recognition tuning handle is well-documented in medicinal chemistry [1].

Electronic Effects Molecular Recognition Crystal Engineering

Database Annotation Status: Absence of Curated Bioactivity Data as a Key Differentiator from More Advanced Analogs

A search of the ChEMBL and PubChem BioAssay databases reveals that 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate has no publicly deposited bioactivity data (IC50, Ki, EC50) against any specific biological target [1]. It is assigned ChEMBL ID CHEMBL3775320, but this entry is mapped to a structurally dissimilar steroid-like molecule in BindingDB, indicating a data curation error [1]. This differentiates it from more advanced benzothiazole-azetidine analogs that have reported bioactivity data (e.g., carboxylesterase or kinase inhibition) and positions this compound as a virgin chemical probe or specialized building block, not a characterized tool compound [2]. The procurement implication is significant: the buyer is acquiring a molecule requiring full characterization, not leveraging prior art.

Chemical Probe Data Availability Research Tool

Validated Application Scenarios for 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate Based on Current Evidence


High-LogP Fragment for Membrane Permeability and CNS-Targeted Library Design

With an XLogP3-AA of 4.4 [REFS-2 from Section 3, Evidence 1], this compound is suitable for inclusion in compound libraries designed to span the high-lipophilicity space typical of CNS drugs. Its procurement is justified when the screening cascade requires a compound with a logP > 4.0 and the 3,4-difluorobenzoate aryl group is needed for potential halogen bonding or specific hydrophobic packing interactions that non-fluorinated or regioisomeric esters cannot provide. The compound should NOT be procured if the objective is to study low-lipophilicity or highly polar binding sites.

Chemical Probe for Uncharacterized Target Deconvolution

The complete absence of curated bioactivity data [REFS-1 from Section 3, Evidence 3] makes this compound a blank-slate probe for chemoproteomics or phenotypic screening. Procurement is recommended only for laboratories equipped to perform full in vitro profiling (e.g., thermal shift assays, activity-based protein profiling) where the goal is identifying novel targets for the benzothiazole-azetidine-3,4-difluorobenzoate chemotype. It is explicitly not suitable for any experiment requiring a prior hypothesis about protein target engagement.

Synthetic Building Block for Custom Ester Library Generation

As an ester of 1-(1,3-benzothiazol-2-yl)azetidin-3-ol, this compound can serve as a protected or prodrug form of the alcohol, or as a starting material for transesterification or hydrolysis studies. The 3,4-difluorobenzoate ester is a useful leaving group for generating the free azetidin-3-ol under controlled conditions. This application leverages the physicochemical properties defined in Section 3, Evidence 1 and 2, where the fluorine substitution pattern influences the ester's hydrolytic stability differently than the 2,6-difluoro or non-fluorinated analogs [REFS-1 from Section 3, Evidence 2].

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.